1-Ethyl-2,4-dimethoxybenzene

Übersicht

Beschreibung

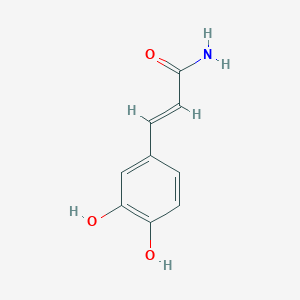

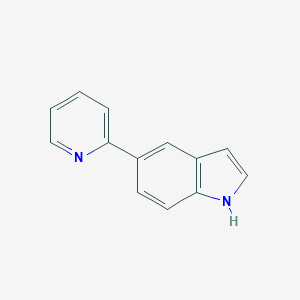

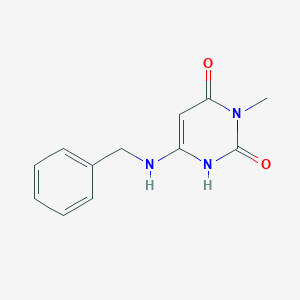

1-Ethyl-2,4-dimethoxybenzene is a chemical compound with the molecular formula C10H14O2 . It is a derivative of benzene, which has two methoxy groups (-OCH3) and one ethyl group (-C2H5) attached to it .

Synthesis Analysis

The synthesis of 1-Ethyl-2,4-dimethoxybenzene could potentially involve a Friedel-Crafts alkylation reaction . In this reaction, an electrophile, which could be a carbocation formed when 3-methyl-2-butanol reacts with sulfuric acid, forms a sigma bond with the benzene ring . This results in a positively charged intermediate, which then loses a proton to yield the final product .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,4-dimethoxybenzene consists of a benzene ring with two methoxy groups and one ethyl group attached to it . The molecular weight of this compound is 166.217 Da .Chemical Reactions Analysis

1-Ethyl-2,4-dimethoxybenzene, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a sigma bond and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .Wissenschaftliche Forschungsanwendungen

Medical Intermediate Synthesis : 1-Ethyl-2,4-dimethoxybenzene is used in synthesizing medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which are significant in treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).

Chiral Auxiliary in Organic Synthesis : It serves as an effective chiral auxiliary for diastereoselective alkylation of aldimines with alkylmetals (Takehiro Kohara, Y. Hashimoto, & K. Saigo, 1999).

Building Blocks in Chemical Synthesis : The compound is a precursor in the synthesis of other complex molecules like 4,7-dimethoxy-2-methyl-1H-benzimidazole, a building block for the preparation of imidazobenzo(hydro)quinones (T. Besset & C. Morin, 2009).

Electrochemistry and Battery Applications : Derivatives of 1-Ethyl-2,4-dimethoxybenzene, such as 1,4-dimethoxybenzene derivatives, are used as catholytes in non-aqueous redox flow batteries due to their high open-circuit potentials and excellent electrochemical reversibility (Jingjing Zhang et al., 2017).

Selective Aromatic Halogenation : The compound is involved in selective aromatic chlorination and bromination reactions, demonstrating marked selectivity for monochlorination of the para-position (F. Minisci et al., 1989).

Study of Electron Transfer Reactions : The electron transfer reactions from the triplet state of 1,4-dimethoxybenzene to the hydronium ion in aqueous solutions have been studied, providing insights into the kinetics and dynamics of such reactions (S. Tajima, S. Tobita, & H. Shizuka, 1999).

Friedel-Crafts Acylation Reactions : It is used in Friedel-Crafts acylation reactions for synthesizing ethyl-2,5-dimethoxyphenyl alkyl ketones (Zhaodong Cheng & I. Iuazhong, 1993).

Overcharge Protection in Batteries : A derivative, 4-tertbutyl-1,2-dimethoxybenzene, was synthesized and tested as a redox shuttle for overcharge protection in lithium-ion batteries (Jinkui Feng et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 1-Ethyl-2,4-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution reaction of benzene . This reaction maintains the aromaticity of the benzene ring . The downstream effects include the formation of a substituted benzene ring .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and the presence of the benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .

Action Environment

The action of 1-Ethyl-2,4-dimethoxybenzene can be influenced by various environmental factors. For instance, the reaction rate might be affected by the temperature and the presence of other substances that can act as electrophiles . .

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Dimethoxybenzene, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Zukünftige Richtungen

The future directions for the use of 1-Ethyl-2,4-dimethoxybenzene could involve its use in further chemical reactions. For example, it could be used in Friedel-Crafts alkylation reactions to introduce new functional groups into the benzene ring . This could potentially lead to the synthesis of new compounds with interesting properties.

Eigenschaften

IUPAC Name |

1-ethyl-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJYMHASJFSHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335372 | |

| Record name | Benzene, 1,3-dimethoxy-4-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,4-dimethoxybenzene | |

CAS RN |

19672-03-8 | |

| Record name | 1-Ethyl-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19672-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dimethoxy-4-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)

![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)

![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)